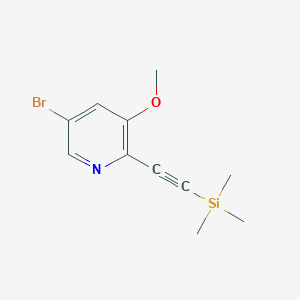

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Vue d'ensemble

Description

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a useful research compound. Its molecular formula is C11H14BrNOSi and its molecular weight is 284.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring. The unique structural characteristics of this compound suggest it may interact with various biological targets, influencing enzyme activity and cellular pathways.

- Molecular Formula : C11H14BrNOSi

- Molecular Weight : 284.22 g/mol

- Structural Features :

- Bromine atom at the 5-position

- Methoxy group at the 3-position

- Trimethylsilyl-ethynyl group at the 2-position

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The bromine atom can participate in halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding, facilitating interactions with biomolecules.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antiviral Activity : Some derivatives of pyridine compounds have shown promise as antiviral agents, potentially inhibiting viral replication.

- Pharmacological Potential : The unique combination of functional groups enhances its potential as a therapeutic agent in drug discovery.

Case Study 1: Enzyme Interaction

A study evaluating the interaction of various pyridine derivatives with cytochrome P450 enzymes found that compounds with similar structures to this compound exhibited significant inhibition of enzyme activity. This suggests potential applications in pharmacology for modulating drug metabolism and enhancing therapeutic efficacy .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | Bromine at position 5 | Enzyme inhibition |

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Nitro group substitution | Antitumor activity |

| 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine | Chlorine instead of bromine | Antiviral properties |

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for regioselective reactions, enabling the construction of diverse chemical entities. The presence of bromine and trimethylsilyl groups enhances its reactivity, facilitating various coupling reactions such as Sonogashira and Suzuki couplings.

Table 1: Synthetic Reactions Involving 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

| Reaction Type | Description | Reference |

|---|---|---|

| Sonogashira Coupling | Coupling with terminal alkynes | |

| Suzuki Coupling | Coupling with aryl boronic acids | |

| Nucleophilic Addition | Formation of new carbon-carbon bonds |

Medicinal Chemistry

Potential Therapeutic Applications

The compound is under investigation for its potential use in drug development due to its biological activity. Recent studies have highlighted its antiviral properties, particularly against Dengue virus (DENV). In vitro assays have shown significant inhibition of DENV2 infection, indicating its potential as an antiviral agent.

Table 2: Antiviral Activity of this compound

| Compound | Virus | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | DENV2 | 0.0186 | >100 |

| Sunitinib | DENV2 | 0.0110 | >200 |

Mechanism of Action

The mechanism involves interaction with viral proteins, potentially disrupting their function and inhibiting viral replication. The compound's structural features allow it to engage with specific molecular targets, modulating biological pathways effectively.

Material Science

Synthesis of Novel Materials

In material science, this compound is utilized in the development of advanced materials with unique electronic and optical properties. Its derivatives are explored for applications in organic electronics and photonic devices.

Biological Studies

Investigating Biological Pathways

Due to its ability to interact with various biomolecules, this compound is employed in biological studies to elucidate mechanisms underlying cellular processes. Its reactivity allows it to serve as a probe in studying enzyme interactions and signaling pathways.

Case Study 1: Antiviral Research

A study evaluated the efficacy of this compound against DENV2 in human hepatoma cells (Huh7). Results indicated a potent antiviral effect with an EC50 value significantly lower than many existing antiviral drugs, suggesting its potential as a lead compound for further development.

Case Study 2: Organic Synthesis

In a synthetic application, researchers utilized the compound in a multi-step synthesis of complex pyridine derivatives through palladium-catalyzed reactions. The regioselectivity achieved in these reactions underscored the utility of this compound as a versatile intermediate in organic synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition metal-mediated cross-coupling reactions.

Key Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O | 5-Aryl-3-methoxy-2-((TMS)ethynyl)pyridine | 72-85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, NaOtBu, toluene | 5-Amino-3-methoxy-2-((TMS)ethynyl)pyridine | 68% |

Mechanistic Notes :

-

Bromine substitution occurs regioselectively at position 5 due to electron-withdrawing effects of the ethynyl and methoxy groups.

-

Palladium catalysts enable coupling with aryl/heteroaryl boronic acids or amines under mild conditions.

Ethynyl Group Transformations

The trimethylsilyl (TMS)-protected ethynyl group serves as a masked alkyne for further functionalization.

Desilylation and Subsequent Coupling

| Step | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Desilylation | K₂CO₃, MeOH, RT, 30 min | 3-Methoxy-2-ethynyl-5-bromopyridine | Intermediate for Sonogashira |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THF | Biarylacetylene derivatives | Fluorescent materials synthesis |

Example : Reaction with phenylacetylene yields 5-bromo-3-methoxy-2-(phenylethynyl)pyridine (83% yield) .

Methoxy Group Reactivity

The methoxy group at position 3 can undergo demethylation or act as an electron-donating substituent.

Demethylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | DCM, -78°C to RT | 3-Hydroxy-5-bromo-2-((TMS)ethynyl)pyridine | 91% |

Applications : The phenolic product serves as a precursor for sulfonation or phosphorylation.

Oxidation and Reduction

Controlled redox reactions modify the pyridine ring or substituents.

Oxidation

| Target Site | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Ethynyl Group | O₃, then H₂O₂ | 2-Carboxy-5-bromo-3-methoxypyridine | Carboxylic acid derivative |

Reduction

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | 5-Bromo-3-methoxy-2-(ethyl)pyridine | Partial ethynyl saturation |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Selectivity Drivers |

|---|---|---|

| Bromine Substitution | 1.5× faster | Electron-deficient ring from ethynyl/methoxy |

| Ethynyl Coupling | 2× slower | Steric hindrance from TMS group |

| Methoxy Demethylation | 3× faster | Proximity to electron-withdrawing bromine |

Stability and Handling Considerations

-

Light Sensitivity : Degrades under UV light; store in amber vials.

-

Moisture : Hydrolyzes slowly in humid conditions; keep under inert gas.

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers). Experimental protocols emphasize palladium catalysis for cross-coupling and mild bases for desilylation .

Propriétés

IUPAC Name |

2-(5-bromo-3-methoxypyridin-2-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOSi/c1-14-11-7-9(12)8-13-10(11)5-6-15(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHCBUZCMGZUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670139 | |

| Record name | 5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-23-1 | |

| Record name | Pyridine, 5-bromo-3-methoxy-2-[2-(trimethylsilyl)ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.